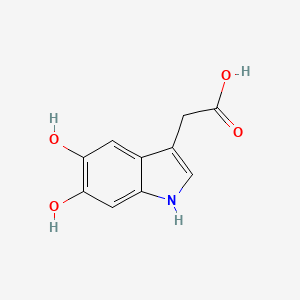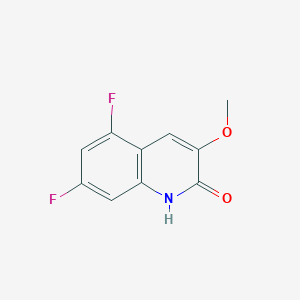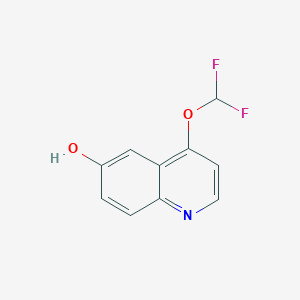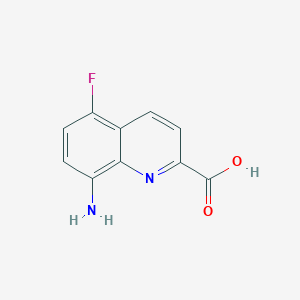
1-(7-Ethoxyindolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Éthoxyindolin-1-yl)éthanone est un composé hétérocyclique appartenant à la famille des indoline. Les dérivés de l'indoline sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé présente un noyau d'indoline avec un groupe éthoxy en position 7 et un groupement éthanone lié à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : 1-(7-Éthoxyindolin-1-yl)éthanone peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la 7-éthoxyindoline avec le chlorure d'éthanoyle en présence d'une base telle que la pyridine. La réaction est généralement réalisée sous reflux pour assurer une conversion complète des matières premières .
Méthodes de production industrielle : La production industrielle de 1-(7-Éthoxyindolin-1-yl)éthanone peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions : 1-(7-Éthoxyindolin-1-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupement éthanone en alcool.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle de l'indoline, en particulier aux positions 2 et 3.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.
Principaux produits :
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de divers dérivés d'indoline substitués.
Applications De Recherche Scientifique
1-(7-Éthoxyindolin-1-yl)éthanone a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête potentiel pour le développement de médicaments en raison de sa similitude structurelle avec les dérivés d'indoline bioactifs.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action de 1-(7-Éthoxyindolin-1-yl)éthanone implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modulant leur activité. Par exemple, les dérivés de l'indoline sont connus pour interagir avec les récepteurs de la sérotonine, ce qui pourrait expliquer leurs effets antidépresseurs potentiels. De plus, le composé peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, contribuant à ses propriétés anticancéreuses .
Composés similaires :
1-(1H-Indol-3-yl)éthanone : Un autre dérivé de l'indoline présentant des caractéristiques structurelles similaires mais des activités biologiques différentes.
1-(4-Méthyl-1H-indol-3-yl)éthanone : Connu pour ses propriétés antivirales.
1-(1H-Indol-2-yl)éthanone : Présente des activités antimicrobiennes et anti-inflammatoires .
Unicité : 1-(7-Éthoxyindolin-1-yl)éthanone est unique en raison de la présence du groupe éthoxy en position 7, qui peut influencer sa réactivité chimique et son activité biologique. Cette modification structurelle peut améliorer son affinité de liaison à certaines cibles moléculaires, ce qui en fait un composé précieux pour la découverte et le développement de médicaments .
Mécanisme D'action
The mechanism of action of 1-(7-Ethoxyindolin-1-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indoline derivatives are known to interact with serotonin receptors, which could explain their potential antidepressant effects. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
1-(1H-Indol-3-yl)ethanone: Another indoline derivative with similar structural features but different biological activities.
1-(4-Methyl-1H-indol-3-yl)ethanone: Known for its antiviral properties.
1-(1H-Indol-2-yl)ethanone: Exhibits antimicrobial and anti-inflammatory activities .
Uniqueness: 1-(7-Ethoxyindolin-1-yl)ethanone is unique due to the presence of the ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(7-ethoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-3-15-11-6-4-5-10-7-8-13(9(2)14)12(10)11/h4-6H,3,7-8H2,1-2H3 |
Clé InChI |
GCTQPZXIPIDNEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1N(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)





![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)
